molecular formula C11H8ClN3 B050577 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile CAS No. 120118-14-1

4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile

Cat. No. B050577
M. Wt: 217.65 g/mol
InChI Key: AHLIZUWPYRQFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile” is a compound of interest in various scientific fields due to its unique chemical structure. The compound belongs to the imidazole carbonitriles, which are known for their wide range of applications in chemical synthesis, material science, and as intermediates in pharmaceuticals.

Synthesis Analysis

The synthesis of imidazole carbonitriles, similar to “4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile,” often involves cine-substitution reactions or direct functionalization of existing imidazole rings. For instance, Suwiński and Świerczek (1998) described the synthesis of nitro-imidazole carbonitriles through the treatment of dinitroimidazoles with potassium cyanide in aqueous methanol solution, which may offer insights into similar synthetic pathways for the compound of interest (Suwiński & Świerczek, 1998).

Molecular Structure Analysis

Molecular structure elucidation is fundamental to understanding the chemical behavior of compounds. Özbey et al. (2004) reported on the crystal structure elucidation of a benzimidazole derivative, highlighting the importance of X-ray crystallography in confirming molecular structures and identifying intramolecular interactions (Özbey et al., 2004).

Chemical Reactions and Properties

Imidazole carbonitriles participate in various chemical reactions, including cycloadditions and nucleophilic substitutions, influenced by their functional groups. Shealy and O'dell (1975) prepared triazene derivatives from diazoimidazole carbonitriles, illustrating the reactivity of the imidazole ring and the influence of substituents on its chemical properties (Shealy & O'dell, 1975).

Scientific Research Applications

  • Crystal Packing and Weak Intermolecular Interactions : Research by Kubicki (2004) explored the crystal packing in closely related imidazole derivatives, highlighting the role of weak intermolecular interactions like dipole-dipole and halogen bonds. This study contributes to understanding the structural properties of similar compounds (Kubicki, 2004).

  • Synthesis and Analysis of Derivatives : Swamy et al. (2020) synthesized dihydrofuran carbonitrile derivatives and analyzed their crystal structures. This research provides insights into the synthesis and structure of complex organic compounds (Swamy et al., 2020).

  • Innovative Synthesis Techniques : Suwiński and Świerczek (1998) described the first synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitrile and its derivatives, demonstrating new techniques in chemical synthesis (Suwiński & Świerczek, 1998).

  • Drug-like Properties and Molecular Docking : Research by Bassyouni et al. (2012) focused on synthesizing new derivatives and evaluating their antioxidant and antimicrobial activities. This research is significant for pharmaceutical applications (Bassyouni et al., 2012).

  • Microbial Metabolism and Environmental Studies : A study by Lee et al. (2016) investigated the metabolism of related compounds by soil fungi, providing insights into environmental and biological processes (Lee et al., 2016).

  • Catalysis and Synthetic Applications : Khazaei et al. (2021) discussed the use of a novel catalyst for preparing 5-amino-1H-pyrazole-4-carbonitriles, demonstrating the role of these compounds in catalytic processes (Khazaei et al., 2021).

  • Molecular Docking Studies for Antimicrobial Agents : Sharma et al. (2018) synthesized specific imidazole derivatives and used molecular docking studies to understand their potential as antimicrobial agents (Sharma et al., 2018).

properties

IUPAC Name

5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c1-7-2-4-8(5-3-7)10-11(12)15-9(6-13)14-10/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLIZUWPYRQFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NC(=N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869646
Record name 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile

CAS RN

120118-14-1
Record name 5-Chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120118-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120118141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLORO-5-(4-METHYLPHENYL)-1H-IMIDAZOLE-2-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8BF21M04D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile
Reactant of Route 2
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile
Reactant of Route 3
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile
Reactant of Route 4
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile
Reactant of Route 6
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile

Citations

For This Compound
5
Citations
European Food Safety Authority (EFSA) - EFSA Journal, 2016 - Wiley Online Library
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State France and co‐rapporteur …
Number of citations: 8 efsa.onlinelibrary.wiley.com
EFS Authority, M Anastassiadou, M Arena, D Auteri… - EFSA Journal, 2020 - ncbi.nlm.nih.gov
The conclusions of the EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State, France, and co‐rapporteur …
Number of citations: 1 www.ncbi.nlm.nih.gov
European Food Safety Authority (EFSA)… - EFSA …, 2020 - Wiley Online Library
The conclusions of the EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State, France, and co‐rapporteur …
Number of citations: 3 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA)… - EFSA …, 2018 - Wiley Online Library
The applicant ISK Biosciences Europe NV submitted a request to the competent national authority in France to evaluate the confirmatory data that were identified in the framework of the …
Number of citations: 5 efsa.onlinelibrary.wiley.com
EFS Authority, M Anastassiadou, A Brancato… - EFSA Journal, 2018 - ncbi.nlm.nih.gov
The applicant ISK Biosciences Europe NV submitted a request to the competent national authority in France to evaluate the confirmatory data that were identified in the framework of the …
Number of citations: 2 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.